molecular formula C5H7ClN2O2S B3047191 1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride CAS No. 1354706-13-0

1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride

Cat. No. B3047191
CAS RN: 1354706-13-0
M. Wt: 194.64
InChI Key: SLQKSPVMRXDLGX-UHFFFAOYSA-N
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Description

1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClN2O2S . It has a molecular weight of 194.64 . This compound is not commonly found in nature and is typically synthesized in the lab for various applications .


Synthesis Analysis

The synthesis of 1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride involves sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields have been determined .


Molecular Structure Analysis

The InChI code for 1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride is 1S/C5H7ClN2O2S/c1-4-3-5(7-8(4)2)11(6,9)10/h3H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Synthesis of Pyrazole Derivatives

1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride can be used in the synthesis of pyrazole derivatives . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Preparation of Pyrazolato Ligated Complexes

This compound is a common reagent for the preparation of pyrazolato ligated complexes . These complexes have a wide range of applications in the field of coordination chemistry.

Antibacterial Activity

N-1-substituted derivatives of 1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride have been found to exhibit antibacterial activity . This makes it a potential candidate for the development of new antibacterial drugs.

Oxidation of Alcohols

When combined with Chromium (VI) oxide, 1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride is a valuable reagent for the oxidation of primary and secondary alcohols to carbonyl compounds . This is a crucial process in organic synthesis.

Synthesis of Cross-Conjugated Monomeric Betaines

1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride reacts with malonic esters to give a family of cross-conjugated monomeric betaines . These compounds have potential applications in the field of materials science.

Synthesis of Mercapto-Substituted Triazoles

A simple three-component one-pot protocol for the synthesis of mercapto-substituted triazoles was implemented by the reaction of this compound with acetylacetone and various substituted benzaldehydes . This highlights its utility in multicomponent reactions.

Safety and Hazards

This compound is considered to be hazardous. It is classified as an eye irritant, skin irritant, and may cause respiratory irritation .

properties

IUPAC Name

1,5-dimethylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2S/c1-4-3-5(7-8(4)2)11(6,9)10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQKSPVMRXDLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259522
Record name 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride

CAS RN

1354706-13-0
Record name 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354706-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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